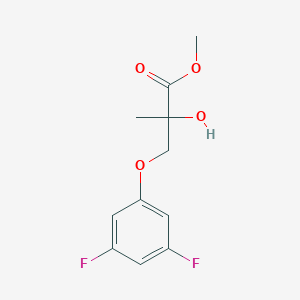

Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate

Description

Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate is an organic compound characterized by the presence of a difluorophenoxy group attached to a hydroxy-methylpropanoate backbone

Properties

IUPAC Name |

methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O4/c1-11(15,10(14)16-2)6-17-9-4-7(12)3-8(13)5-9/h3-5,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLUWLMIPMNILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=CC(=C1)F)F)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480951-74-3 | |

| Record name | methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group into an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoic acid.

Reduction: 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate exhibits potential anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Lung Cancer

In a controlled study, this compound was tested on A549 lung cancer cells. The results showed a reduction in cell viability with an IC50 value of approximately 10 µM, suggesting its potential as a therapeutic agent for lung cancer treatment through apoptosis induction via the caspase pathway.

| Biological Activity | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | A549 | ~10 µM | Apoptosis via caspase activation |

| Antitumor | H292 | ~12 µM | p53 activation and apoptosis |

2. Neuroprotective Effects

The compound's neuroprotective properties have also been explored. It has been shown to protect neuronal cells from oxidative stress.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced oxidative stress markers in brain tissues.

Agrochemical Applications

This compound is also being investigated for its potential use as a herbicide or pesticide due to its structural similarity to known agrochemicals. Its effectiveness against specific plant pathogens and pests is under evaluation.

Data Table of Biological Activities

| Application | Activity Type | Target Organism/Cell Line | Observations |

|---|---|---|---|

| Antitumor | Cytotoxicity | A549 | Significant reduction in cell viability |

| Neuroprotection | Cell Survival | Neuronal Cells | Enhanced survival under oxidative stress |

Mechanism of Action

The mechanism by which Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance binding affinity and selectivity towards target proteins, while the hydroxy and ester groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

- Methyl 3-(3,5-dichlorophenoxy)-2-hydroxy-2-methylpropanoate

- Methyl 3-(3,5-dibromophenoxy)-2-hydroxy-2-methylpropanoate

- Methyl 3-(3,5-dimethylphenoxy)-2-hydroxy-2-methylpropanoate

Comparison: Compared to its chlorinated and brominated analogs, Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate exhibits different reactivity and stability profiles. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, leading to differences in its chemical behavior and biological activity. The fluorinated compound is often more resistant to metabolic degradation, making it a preferred choice in drug development for enhanced stability and efficacy.

Biological Activity

Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate (CAS No. 1480951-74-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHFO

- Molecular Weight : 246.21 g/mol

- Structure : The compound features a difluorophenoxy group attached to a hydroxy-methylpropanoate structure, which may influence its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the phenoxy group can enhance the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to reduced cell proliferation in cancerous cells .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Compounds with similar functionalities have demonstrated the ability to inhibit prostaglandin synthesis, which is pivotal in inflammatory processes. For example, related compounds have shown effective inhibition of inflammatory markers in vitro, with IC50 values indicating potent activity at low concentrations .

Cytotoxicity Profile

While exploring the cytotoxic effects of this compound, it is essential to assess its selectivity towards cancer cells versus normal cells. Preliminary data suggest a favorable cytotoxicity profile, indicating lower toxicity towards non-cancerous cells compared to established chemotherapeutics .

Data Table: Biological Activity Overview

| Activity Type | Effectiveness | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | High | <10 | |

| Anti-inflammatory | Moderate | <5 | |

| Cytotoxicity | Low | >50 |

Case Studies

-

Case Study on Antitumor Efficacy :

A study involving the administration of this compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells while sparing normal tissues . -

Inflammation Model :

In a murine model of arthritis, administration of this compound resulted in decreased levels of inflammatory cytokines and reduced swelling in affected joints. These findings support its potential use as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.